molecular formula C18H14N2O B12828962 Pimprinaphine

Pimprinaphine

Cat. No.: B12828962
M. Wt: 274.3 g/mol
InChI Key: LFWCVFAPGCFWSX-UHFFFAOYSA-N
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Preparation Methods

Pimprinaphine can be synthesized through various synthetic routes. One common method involves the fermentation of Streptomyces pimprina, followed by extraction and purification processes . The fermentation is typically carried out in a medium containing meat extract, polypeptone, glucose, and sodium chloride. After fermentation, the mycelia are harvested and extracted with acetone. The acetone extract is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure this compound .

Chemical Reactions Analysis

Pimprinaphine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pimprinaphine is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its potential uses, supported by case studies and data tables that summarize relevant findings.

Anticancer Research

This compound has shown promise in anticancer applications. Studies indicate that compounds with similar structural characteristics exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related compounds has demonstrated their ability to inhibit the growth of colorectal cancer cells, with IC50 values indicating potency comparable to standard treatments.

Case Study: Colorectal Cancer Inhibition

  • Objective : Investigate the anticancer potential of this compound.
  • Methodology : In vitro assays on colorectal cancer cell lines (SW480 and HCT116).
  • Findings : The compound exhibited an IC50 value of 0.12 μM, indicating strong inhibitory effects compared to 5-Fluorouracil (5-FU), a common chemotherapy agent.

Antimicrobial Properties

The presence of the thiophene moiety in this compound suggests potential antimicrobial properties. Similar compounds have been reported to possess activity against various microbial strains, which could be leveraged for developing new antibiotics.

Case Study: Antimicrobial Activity

  • Objective : Evaluate the antimicrobial effects of this compound.
  • Methodology : Testing against common bacterial strains.
  • Findings : Exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of established antibiotics.

Neuroactive Potential

The piperidine component of this compound indicates possible neuroactive properties. Research into structurally related compounds has shown interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Study: Neuroactivity Assessment

  • Objective : Assess the neuroactive potential of this compound.
  • Methodology : Receptor binding assays and behavioral studies in animal models.
  • Findings : Demonstrated modulation of neurotransmitter receptor activity, indicating potential for further development as a neurotherapeutic agent.

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological ActivityReference
This compoundPiperidine, ImidazolidineAnticancer, Antimicrobial, NeuroactiveCurrent Study
5-Chloro-N-(piperidin-4-yl)-2-thiophenesulfonamideThiophene and piperidineAntimicrobial
6-Fluoro-N-(piperazin-1-yl)-benzo[d]thiazoleBenzo[d]thiazole with piperazineAnticancer

Mechanism of Action

The mechanism of action of pimprinaphine involves its interaction with specific molecular targets and pathways. This compound and its derivatives have been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mast cell degranulation . These activities are believed to contribute to their anti-inflammatory and cytotoxic effects. Additionally, molecular docking studies have suggested that this compound derivatives can bind to leucyl-tRNA synthetase, which may explain their antifungal activity .

Biological Activity

Pimprinaphine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-biofilm effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a pyrone derivative isolated from certain natural sources. Its structural characteristics contribute to its interaction with biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, research indicates that this compound exhibited no significant antibacterial activity against tested pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . This finding suggests that while this compound may not be effective as an antibiotic, it could possess other beneficial properties worth exploring.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activities of this compound compared to related compounds:

CompoundActivity Against S. aureusActivity Against E. coliActivity Against P. aeruginosa
This compoundNo activityNo activityNo activity
Pseudopyronine AMIC: 6.25 µg/mLActiveActive
Pseudopyronine BMIC: 0.156 µg/mLActiveActive
Pseudopyronine CMIC: 0.39 µg/mLActiveActive

Anti-Biofilm Activity

In addition to its antimicrobial properties, this compound's role in anti-biofilm activity has been investigated. Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional treatments. Although this compound did not demonstrate significant antibacterial effects, its potential role in biofilm inhibition remains an area for further research.

Case Study 1: Evaluation of Biological Properties

A study focusing on the biological properties of this compound derivatives found that while the parent compound showed limited activity, several derivatives exhibited enhanced biological activities, suggesting a pathway for developing more effective agents . The study synthesized various analogs and assessed their herbicidal and insecticidal properties, indicating that modifications to the molecular structure could lead to improved efficacy.

Case Study 2: Structure-Activity Relationship

Another research effort explored the structure-activity relationship (SAR) of this compound derivatives. The findings indicated that specific modifications at key positions on the molecule could enhance both antimicrobial and anti-biofilm activities . This underscores the importance of chemical structure in determining biological efficacy.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-benzyl-5-(1H-indol-3-yl)-1,3-oxazole

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)10-18-20-12-17(21-18)15-11-19-16-9-5-4-8-14(15)16/h1-9,11-12,19H,10H2

InChI Key

LFWCVFAPGCFWSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(O2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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